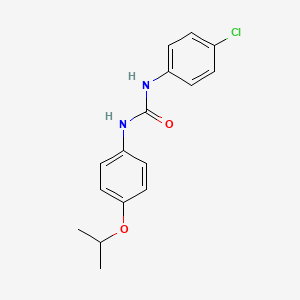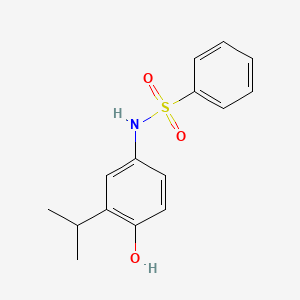![molecular formula C17H21N5O B5641451 N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride](/img/structure/B5641451.png)
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine-based compounds and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride is not fully understood. However, it has been shown to interact with various receptors in the brain, including dopamine receptors, serotonin receptors, and adrenergic receptors. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase.
Biochemical and physiological effects:
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride has a wide range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its antipsychotic and antidepressant effects. It has also been shown to inhibit the activity of acetylcholinesterase, which may contribute to its potential use in treating Alzheimer's disease. Additionally, it has been shown to have antitumor and antiviral properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride in lab experiments is its wide range of potential therapeutic applications. It has been shown to have antitumor, antiviral, and antipsychotic properties, as well as potential use in treating Alzheimer's disease and other neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its complex mechanism of action, which is not fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications.
Orientations Futures
There are many future directions for research on N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride. One area of research could focus on optimizing the synthesis method for higher yield and purity. Another area of research could focus on further elucidating the mechanism of action of this compound and identifying its specific targets in the brain. Additionally, more research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, future research could focus on developing new derivatives of this compound with improved therapeutic properties.
Méthodes De Synthèse
The synthesis method of N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride involves the reaction of N-ethyl-2,4-diaminopyrimidine with phenylpiperazine and then reacting the resulting compound with ethyl chloroformate. The final product is obtained by treating the intermediate compound with hydrochloric acid. This synthesis method has been optimized for high yield and purity.
Applications De Recherche Scientifique
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and antipsychotic properties. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[2-(ethylamino)pyrimidin-5-yl]-(3-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c1-2-18-17-20-10-14(11-21-17)16(23)22-9-8-19-15(12-22)13-6-4-3-5-7-13/h3-7,10-11,15,19H,2,8-9,12H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSCYPNNHYBQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=N1)C(=O)N2CCNC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-5-[(3-phenyl-1-piperazinyl)carbonyl]-2-pyrimidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl (1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B5641374.png)
![1-acetyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5641381.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B5641386.png)

![N-methyl-4-{[(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5641395.png)
![3-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]ethyl}phenol](/img/structure/B5641401.png)
amino]acetic acid](/img/structure/B5641409.png)
![1-methyl-4-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5641411.png)
![N-[3-(acetylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5641412.png)



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(4-methoxybenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5641443.png)
![2-{[(3-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B5641462.png)